molecular formula C21H21N3O3S B2599016 N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide CAS No. 1005307-94-7

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide

Cat. No.: B2599016
CAS No.: 1005307-94-7
M. Wt: 395.48
InChI Key: FCKIUNOMHYJIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide is a benzamide derivative featuring a pyridazine ring substituted with an ethanesulfonyl group at position 6, a phenyl linker at position 3, and a 3,5-dimethylbenzamide moiety. This compound exhibits structural motifs common in bioactive molecules, such as heterocyclic rings (pyridazine) and sulfonyl groups, which are often associated with enzyme inhibition or receptor modulation.

Properties

IUPAC Name

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-28(26,27)20-10-9-19(23-24-20)16-5-7-18(8-6-16)22-21(25)17-12-14(2)11-15(3)13-17/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKIUNOMHYJIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide typically involves the reaction of 6-(ethanesulfonyl)pyridazine with 4-aminophenyl-3,5-dimethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions may vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Comparison with Ethyl Benzoate Derivatives

Key analogs from Molecules (2011) include ethyl benzoate esters with phenethylamino or phenethylthio linkers to heterocycles (Table 1). These compounds differ from the target molecule in three critical aspects:

Core Structure : The target compound employs a benzamide group, whereas analogs like I-6230 and I-6232 use ethyl benzoate esters. Amides generally exhibit greater metabolic stability compared to esters, which are prone to hydrolysis .

Heterocyclic Substituents: The pyridazine ring in the target compound is substituted with an ethanesulfonyl group at position 6, contrasting with methyl (I-6232) or unsubstituted pyridazines (I-6230).

Linker Chemistry : The target compound uses a phenyl linker, while I-6373 and I-6473 feature thioether or ether linkers. Thioethers may confer greater lipophilicity, affecting membrane permeability .

Table 1: Structural Comparison with Ethyl Benzoate Analogs

Compound ID Core Structure Heterocycle (Position) Linker Group Key Substituent
Target Compound Benzamide Pyridazin-3-yl (6-SO₂Et) Phenyl 3,5-Dimethylbenzamide
I-6230 Ethyl Benzoate Pyridazin-3-yl (unsubst) Phenethylamino None
I-6232 Ethyl Benzoate 6-Methylpyridazin-3-yl Phenethylamino Methyl at pyridazine C6
I-6373 Ethyl Benzoate 3-Methylisoxazol-5-yl Phenethylthio Methyl at isoxazole C3

Comparison with Benzamide-Based HDAC Inhibitors

The compound II-6j from Synthesis and Characterisation of Novel Isoform-Selective HDAC Inhibitors shares the benzamide core but diverges in substituents (Table 2). Notably:

  • Tetrazole and Hydroxamic Acid Groups : II-6j includes a tetrazole ring and hydroxamic acid, critical for HDAC inhibition via zinc chelation. The target compound lacks these groups, suggesting a different mechanism or target.

Table 2: Comparison with HDAC Inhibitor II-6j

Feature Target Compound II-6j
Core Structure 3,5-Dimethylbenzamide Benzamide with tetrazole and hydroxamate
Key Functional Groups Ethanesulfonylpyridazine Hydroxamic acid, tetrazole
Hypothesized Target Unknown (structural HDACi parallels) HDAC isoforms (explicitly stated)

Research Implications and Hypotheses

  • Pharmacokinetics : The ethanesulfonyl group may improve aqueous solubility relative to methyl-substituted analogs (e.g., I-6232), while the benzamide core enhances metabolic stability compared to ester-based compounds .
  • Target Specificity : Structural similarities to HDAC inhibitors (e.g., benzamide core) suggest epigenetic activity, but the absence of hydroxamate or tetrazole groups implies divergent binding modes .
  • SAR Insights: Ethyl benzoate analogs (I-6230 series) demonstrate that heterocycle substitution (pyridazine vs. isoxazole) and linker chemistry (amino vs. thioether) significantly alter bioactivity. The target compound’s unique combination of pyridazine sulfonamide and benzamide may balance potency and selectivity.

Biological Activity

N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies from the literature.

Structure and Composition

The compound's molecular formula is C16H19N3O3SC_{16}H_{19}N_{3}O_{3}S, with a molecular weight of 333.41 g/mol. Its structure includes a pyridazine moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC16H19N3O3S
Molecular Weight333.41 g/mol
LogP2.1414
Polar Surface Area73.67 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Research has indicated that compounds similar to this compound may exhibit biological activity through various mechanisms, including enzyme inhibition and modulation of signaling pathways. The presence of the pyridazine ring is particularly noteworthy as it has been linked to anti-inflammatory and anticancer properties in related compounds.

Inhibition of Chitin Synthesis

A significant area of research involves the inhibition of chitin synthesis, particularly in agricultural pests. Compounds with similar structures have shown effectiveness in inhibiting chitin synthesis in various insects, such as Chilo suppressalis. The IC50 values for these compounds have been quantitatively analyzed, revealing that specific substituents can enhance or diminish activity.

Table 1: Inhibitory Activity of Related Compounds on Chitin Synthesis

Compound NameIC50 (µM)Substituents
Compound A10F, Cl at para position
Compound B25Me at para position
N-{4-[6-(ethanesulfonyl)...}TBDEthanesulfonyl

Case Studies

  • Case Study on Insecticidal Activity :
    A study published in Pest Management Science demonstrated that derivatives of benzamide with pyridazine substitutions exhibited significant insecticidal properties against Chilo suppressalis. The study highlighted that modifications at the para-position of the phenyl ring could enhance larvicidal activity through increased hydrophobicity and favorable electronic effects .
  • Pharmacological Evaluation :
    In a pharmacological evaluation, another derivative showed promise as a reversible antagonist for P2Y12 receptors, indicating potential cardiovascular applications. This study emphasized the importance of structural modifications in enhancing bioactivity and selectivity .

Q & A

Q. What controls are essential for validating target specificity in animal models?

  • Methodology :
  • Genetic controls : Use conditional knockout mice or siRNA-mediated knockdown in target tissues.
  • Pharmacological controls : Co-administer a selective antagonist (e.g., competitive sulfonamide inhibitor) to confirm on-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.